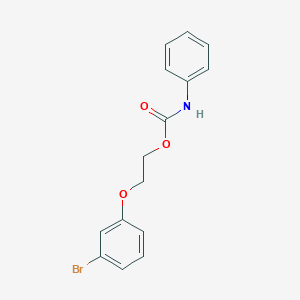
N,N'-(4-nitro-1,3-phenylene)di(2-furamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-nitro-1,3-phenylene)di(2-furamide), commonly known as Fura-2, is a fluorescent calcium indicator used in scientific research to monitor changes in intracellular calcium levels. Fura-2 has been widely used in various fields of research, including neuroscience, physiology, and pharmacology, due to its high sensitivity and selectivity.
Mecanismo De Acción
Fura-2 binds to calcium ions with high selectivity and sensitivity, resulting in a shift in its fluorescence emission spectrum. The shift in fluorescence can be measured using a spectrofluorometer or a fluorescence microscope, allowing researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects
Fura-2 has been shown to have minimal effects on cellular function and viability, making it an ideal calcium indicator for long-term experiments. However, high concentrations of Fura-2 can interfere with calcium signaling pathways, leading to potential artifacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Fura-2 is its high sensitivity and selectivity for calcium ions, allowing researchers to monitor changes in intracellular calcium levels with high accuracy. Fura-2 is also easy to use and can be applied to a variety of cell types and tissues.
However, Fura-2 has several limitations. First, it requires the use of specialized equipment such as a spectrofluorometer or a fluorescence microscope, which can be expensive and time-consuming. Second, Fura-2 is sensitive to pH changes, which can affect its fluorescence emission spectrum and lead to potential artifacts. Finally, Fura-2 can only monitor changes in calcium levels and cannot provide information on other intracellular signaling pathways.
Direcciones Futuras
Future research on Fura-2 could focus on developing new calcium indicators with improved sensitivity, selectivity, and resistance to pH changes. Additionally, Fura-2 could be used in combination with other imaging techniques such as confocal microscopy and two-photon microscopy to provide a more comprehensive understanding of intracellular signaling pathways. Finally, Fura-2 could be used in vivo to study calcium signaling in animal models of disease, providing insights into the pathophysiology of various disorders.
Métodos De Síntesis
Fura-2 is synthesized by reacting 4-nitro-1,3-phenylenediamine with furfurylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure Fura-2.
Aplicaciones Científicas De Investigación
Fura-2 is commonly used in scientific research to monitor changes in intracellular calcium levels, which play a crucial role in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Fura-2 is also used to study the mechanism of action of various drugs and toxins that affect intracellular calcium levels.
Propiedades
IUPAC Name |
N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-15(13-3-1-7-24-13)17-10-5-6-12(19(22)23)11(9-10)18-16(21)14-4-2-8-25-14/h1-9H,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUWHCPIITTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5551518 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)

![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)

![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)